molecular formula C9H8BrFO2 B1343881 2-Fluoro-3-methoxyphenacyl bromide CAS No. 1427363-68-5

2-Fluoro-3-methoxyphenacyl bromide

Cat. No.: B1343881
CAS No.: 1427363-68-5
M. Wt: 247.06 g/mol
InChI Key: AMPWSRBBALVFAL-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxyphenacyl bromide is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol It is a brominated derivative of ethanone, featuring a fluoro and methoxy substituent on the phenyl ring

Preparation Methods

The synthesis of 2-Fluoro-3-methoxyphenacyl bromide typically involves the bromination of 1-(2-fluoro-3-methoxyphenyl)ethanone. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone moiety . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluoro-3-methoxyphenacyl bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-3-methoxyphenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxyphenacyl bromide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carbonyl group can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-3-methoxyphenacyl bromide include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

2-bromo-1-(2-fluoro-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-8-4-2-3-6(9(8)11)7(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPWSRBBALVFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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